Cas no 343373-78-4 ((7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate)

(7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate is a specialized heterocyclic ester compound featuring a fused thienothiopyran scaffold with a sulfone moiety at the 7-position. The 3-methoxybenzoate group enhances its solubility and reactivity, making it suitable for applications in medicinal chemistry and materials science. Its rigid bicyclic structure contributes to stability, while the electron-withdrawing sulfone group can influence electronic properties in molecular design. This compound may serve as a key intermediate in synthesizing pharmacologically active molecules or functional materials due to its balanced lipophilicity and structural versatility. Careful handling is recommended due to potential sensitivity to hydrolysis or thermal decomposition.
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate structure
343373-78-4 structure
Product Name:(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate
CAS No:343373-78-4
MF:C15H14O5S2
MW:338.398662090302
CID:5270784
Update Time:2026-03-09

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • 1,1-DIOXO-1,2,3,4-TETRAHYDRO-1LAMBDA6-THIENO[2,3-B]THIOPYRAN-4-YL 3-METHOXYBENZENECARBOXYLATE
    • 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate
    • Benzoic acid, 3-methoxy-, 5,6-dihydro-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl ester
    • 1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzenecarboxylate
    • (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate
    • Oprea1_103230
    • Inchi: 1S/C15H14O5S2/c1-19-11-4-2-3-10(9-11)14(16)20-13-6-8-22(17,18)15-12(13)5-7-21-15/h2-5,7,9,13H,6,8H2,1H3
    • InChI Key: QJXHINASYYPVJQ-UHFFFAOYSA-N
    • SMILES: S1(C2=C(C=CS2)C(CC1)OC(C1C=CC=C(C=1)OC)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 513
  • XLogP3: 2.7
  • Topological Polar Surface Area: 106

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate Pricemore >>

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(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:343373-78-4)(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate
Order Number:A1021789
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:26
Price ($):315.0
Email:sales@amadischem.com

Additional information on (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate

Chemical Profile of (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate (CAS No. 343373-78-4)

The compound (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate, identified by its CAS number 343373-78-4, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative combines the structural complexity of thienothiopyran scaffolds with the functional diversity of methoxybenzoate esters, making it a promising candidate for further exploration in drug discovery and material science applications.

The core structure of this compound is derived from a thienothiopyran core, which is a well-known motif in medicinal chemistry due to its presence in several bioactive natural products and synthetic drugs. The 7,7-dioxo moiety introduces a high degree of electrophilicity, which can be exploited in various chemical transformations and interactions with biological targets. Additionally, the presence of the 5,6-dihydro ring system suggests a conformational flexibility that may enhance binding affinity to specific protein receptors.

In recent years, there has been growing interest in thienothiopyran derivatives due to their demonstrated biological activities. For instance, studies have shown that compounds featuring this scaffold exhibit properties such as anti-inflammatory, antiviral, and anticancer effects. The methoxybenzoate ester group further enhances the molecule's pharmacological profile by introducing hydrophobicity and potential metabolic stability. This combination of features makes (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate an intriguing subject for further investigation.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The reactive sites on the thienothiopyran ring can be modified through various synthetic strategies, allowing chemists to tailor the molecule's properties for specific applications. For example, functionalization at the 4-position can introduce additional substituents that modulate electronic and steric effects, thereby influencing binding interactions with biological targets.

Current research in heterocyclic chemistry has highlighted the importance of scaffold diversity in drug discovery. The thienothiopyran system is particularly noteworthy because it can be readily incorporated into larger molecular frameworks without compromising overall bioactivity. This flexibility has led to several patents and publications describing novel derivatives with enhanced pharmacological properties. The methoxybenzoate moiety further contributes to this diversity by providing a handle for further chemical manipulation.

Computational studies have also played a crucial role in understanding the behavior of this compound. Molecular modeling techniques have been used to predict binding modes and interaction energies with potential biological targets. These studies have provided valuable insights into how structural modifications might affect biological activity, guiding synthetic efforts toward more potent and selective derivatives.

In terms of synthetic methodologies, the preparation of (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate involves multi-step organic transformations that highlight the versatility of modern synthetic chemistry. Key steps typically include cyclization reactions to form the thienothiopyran core followed by esterification to introduce the methoxybenzoate group. Advances in catalytic systems have made these processes more efficient and scalable, enabling access to larger quantities of the compound for biological testing.

The biological evaluation of this compound has been accompanied by spectroscopic and chromatographic analyses to confirm its purity and structural integrity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are routinely employed to ensure that the synthesized material meets high-quality standards before being subjected to biological assays.

Preliminary biological studies have shown promising results when testing (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate against various disease-related targets. These early findings suggest potential therapeutic applications in areas such as neurodegenerative disorders and inflammatory diseases. However, further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.

The integration of machine learning and artificial intelligence into drug discovery has also accelerated the process of identifying promising candidates like this one. Predictive models can screen large chemical libraries for molecules with desired properties before experimental synthesis begins. This approach has significantly reduced time-to-market for new drugs while maintaining or improving their efficacy.

Future directions for research on this compound may include exploring its role as an intermediate in larger synthetic schemes or investigating its potential use in materials science applications beyond pharmaceuticals. The unique combination of electronic and steric properties offered by its structure makes it a versatile platform for innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:343373-78-4)(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate
A1021789
Purity:99%
Quantity:1g
Price ($):315.0
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